

2-Bromobiphenyl: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromobiphenyl**

Cat. No.: **B048390**

[Get Quote](#)

Introduction

2-Bromobiphenyl is an aromatic organic compound with the chemical formula $C_{12}H_9Br$. It consists of a biphenyl molecule substituted with a bromine atom at the ortho position. This substitution pattern imparts specific chemical reactivity, making it a crucial intermediate in the synthesis of a wide range of complex organic molecules. This technical guide provides an in-depth overview of the properties, synthesis, and applications of **2-Bromobiphenyl**, with a focus on its relevance to researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Bromobiphenyl is a colorless to pale yellow liquid or solid at room temperature, characterized by its low solubility in water and good solubility in common organic solvents.[\[1\]](#)[\[2\]](#) Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	2052-07-5	[3] [4] [5] [6] [7]
Molecular Formula	C ₁₂ H ₉ Br	[2] [4] [5] [7]
Molecular Weight	233.10 g/mol	[4] [7]
Appearance	Clear liquid or white to off-white crystalline solid	[1] [4]
Melting Point	1.5-2 °C	[3] [8] [9]
Boiling Point	297-298 °C at 760 mmHg	[3] [4] [8]
Density	1.352 g/mL at 25 °C	[3] [8] [9]
Refractive Index	n _{20/D} 1.628	[8] [9]
Solubility	Insoluble in water; soluble in ethanol, ether, and dichloromethane	[1] [2] [4]
Flash Point	113 °C (235.4 °F) - closed cup	[5] [8]
Stability	Stable under normal conditions, but may be light-sensitive. Incompatible with strong oxidizing agents.	[1] [3] [10]

Safety and Toxicology

2-Bromobiphenyl is considered a hazardous chemical and should be handled with appropriate safety precautions.[\[11\]](#)[\[12\]](#) It is irritating to the eyes, skin, and respiratory system. [\[10\]](#) GHS hazard statements indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[\[4\]](#) Furthermore, it is very toxic to aquatic life with long-lasting effects.[\[4\]](#)

Hazard Statement	GHS Classification	Reference
H315	Causes skin irritation	[4]
H319	Causes serious eye irritation	[4]
H335	May cause respiratory irritation	[4]
H410	Very toxic to aquatic life with long lasting effects	[4]

Applications in Research and Development

The primary utility of **2-Bromobiphenyl** lies in its role as a versatile synthetic intermediate.[\[1\]](#) [\[2\]](#)[\[13\]](#)[\[14\]](#) The presence of the bromine atom allows for a variety of cross-coupling reactions, making it a valuable building block for more complex molecules.[\[1\]](#)[\[15\]](#)

Key Applications:

- Pharmaceutical Synthesis: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs). For example, it is a key intermediate in the production of Iloperidone, where the specific placement of the bromine atom is critical for its biological activity.[\[14\]](#)
- Agrochemicals: It is utilized in the synthesis of new agrochemical compounds.[\[1\]](#)[\[2\]](#)
- Materials Science: Derivatives of **2-Bromobiphenyl** are integral to the production of materials for electronic devices, such as liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs).[\[7\]](#)[\[14\]](#) In OLEDs, these derivatives can function as electron-transport or hole-blocking materials, enhancing device efficiency and lifespan.[\[14\]](#)
- Organic Synthesis: It is an important intermediate for synthesizing various complex organic molecules, including 2,2'-dibromo-9,9'-spirobifluorene, 3-bromo-9-(9-phenylfluoren-9-yl)carbazole, and phenanthrene compounds.[\[3\]](#)[\[16\]](#) It can also be used to synthesize novel trispirocyclic hydrocarbons.[\[3\]](#)[\[14\]](#)
- Reference Compound: **2-Bromobiphenyl** is used as a reference compound in analytical chemistry, for instance, to investigate the extraction efficiency of solid-phase microextraction fibers.[\[3\]](#)

Experimental Protocols: Synthesis of 2-Bromobiphenyl

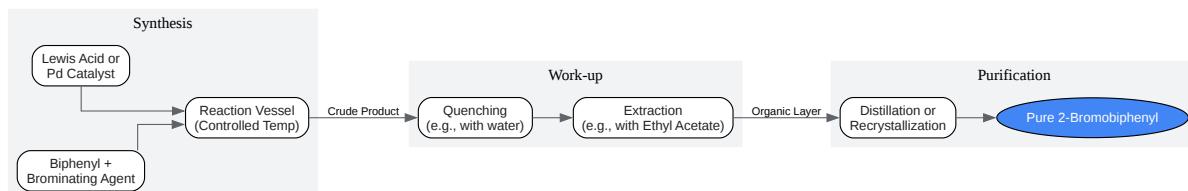
Several methods exist for the synthesis of **2-Bromobiphenyl**. The most common industrial approach is the direct bromination of biphenyl.[1][15] Alternative methods, such as transition metal-catalyzed coupling reactions, are also employed.[1]

1. Direct Bromination of Biphenyl

This method involves the electrophilic aromatic substitution of biphenyl with bromine in the presence of a Lewis acid catalyst, such as iron(III) bromide or aluminum chloride.[1] Careful control of reaction conditions is necessary to favor the formation of the ortho-isomer and minimize the production of polybrominated byproducts.[15]

- General Procedure: Biphenyl is dissolved in a suitable solvent, and a Lewis acid catalyst is added. Bromine is then added dropwise to the mixture, typically at a controlled temperature between 40-60 °C.[1] After the reaction is complete, the mixture is worked up to isolate and purify the **2-Bromobiphenyl**, often through recrystallization or vacuum distillation.[1]

2. Palladium-Catalyzed Cross-Coupling Reaction


A more modern approach involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15]

- Illustrative Protocol for a Suzuki-Miyaura Type Reaction:
 - A reaction flask is charged with an aryl boronic acid (2.0 mmol), 1,2-dibromobenzene, and powdered K_3PO_4 (2.2 mmol) in toluene (2.5 mL).[3]
 - The mixture is stirred vigorously and heated to 80 °C for 10 minutes.[3]
 - A palladium catalyst (0.2 mol%) dissolved in toluene is added to the mixture via syringe.[3]
 - The reaction progress is monitored periodically by taking samples and analyzing them by GC-MS.[3]

- Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with ethyl acetate.[3]

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis and purification of **2-Bromobiphenyl**.

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of **2-Bromobiphenyl**.

This guide provides a foundational understanding of **2-Bromobiphenyl** for researchers and professionals. The detailed properties, applications, and synthetic methodologies presented herein are intended to facilitate its effective use in the laboratory and in the development of new technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2052-07-5: 2-Bromobiphenyl | CymitQuimica [cymitquimica.com]
- 3. 2-Bromobiphenyl | 2052-07-5 [chemicalbook.com]
- 4. 2-Bromobiphenyl | C12H9Br | CID 16329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accustandard.com [accustandard.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 2-Bromobiphenyl | CAS 2052-07-5 | Catsyn [catsyn.com]
- 8. 2-Bromobiphenyl 96 2052-07-5 [sigmaaldrich.com]
- 9. 2-溴联苯 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. chembk.com [chembk.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. nbino.com [nbino.com]
- 14. Buy 2-Bromobiphenyl | 2052-07-5 [smolecule.com]
- 15. nbino.com [nbino.com]
- 16. Synthesis and Application of 2-Bromobiphenyl_Chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [2-Bromobiphenyl: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b048390#2-bromobiphenyl-cas-number-and-properties\]](https://www.benchchem.com/product/b048390#2-bromobiphenyl-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com